molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium Chloride CAS No. 2028-74-2

4-chlorobenzenediazonium Chloride

Cat. No. B8731923
CAS RN: 2028-74-2
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
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Patent
US05130462

Procedure details

To a suspension of 4-chloroaniline (21.14 g, 0.166 mol) in water (156 ml) and 12N HCl (46 ml) at 0° was added sodium nitrite (12.62 g, 0.182 mol) in water (156 ml) over 20 minutes keeping the reaction temperature below 10°. The solution of 4-chlorobenzenediazonium chloride was filtered, kept at 0° for 30 minutes and then used in the next step.
Quantity
21.14 g
Type
reactant
Reaction Step One
Name
Quantity
156 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Name
Quantity
156 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+]>O.Cl>[Cl-:1].[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N+:6]#[N:9])=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
21.14 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
156 mL
Type
solvent
Smiles
O
Name
Quantity
46 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
12.62 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
156 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10°
FILTRATION
Type
FILTRATION
Details
The solution of 4-chlorobenzenediazonium chloride was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.